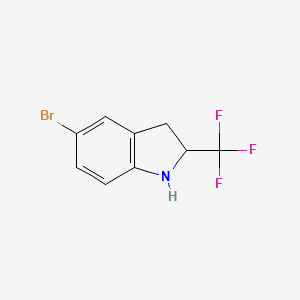

5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-3,8,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZWUAILGSGIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole

Introduction: The Significance of a Fluorinated Scaffold

The 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole scaffold is a key building block in modern medicinal chemistry. The strategic incorporation of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wide chemical space. Simultaneously, the trifluoromethyl group at the 2-position often imparts favorable pharmacological properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This unique combination of functionalities makes this indoline derivative a highly sought-after intermediate in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole. We will delve into the strategic considerations behind multi-step syntheses, offering detailed, field-proven protocols and mechanistic insights to empower researchers and drug development professionals in their synthetic endeavors.

Strategic Approaches to Synthesis: A Multi-Step Endeavor

The synthesis of 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole is not a trivial one-pot reaction but rather a carefully orchestrated multi-step process. The primary challenge lies in the selective introduction of the bromo and trifluoromethyl groups onto the indoline core while controlling the regiochemistry. Two principal retrosynthetic strategies will be explored in this guide:

-

Pathway A: Trifluoromethylation of a Pre-brominated Indole Followed by Reduction. This is a robust and frequently employed strategy that leverages the availability of 5-bromoindole as a starting material.

-

Pathway B: Bromination of a Pre-formed 2-(Trifluoromethyl)indoline. This alternative approach begins with the synthesis of the trifluoromethylated indoline core, followed by electrophilic bromination.

Each pathway presents its own set of advantages and challenges, which will be discussed in detail in the subsequent sections.

Pathway A: From 5-Bromoindole to the Target Indoline

This pathway is arguably the more well-trodden route, commencing with the commercially available or readily synthesized 5-bromoindole. The overall transformation can be broken down into three key stages: protection, trifluoromethylation, and reduction/deprotection.

Workflow for Pathway A

Caption: Workflow for the synthesis of the target molecule starting from 5-bromoindole.

Step 1: Nitrogen Protection - Shielding the Reactive Site

Causality: The indole nitrogen is nucleophilic and can interfere with subsequent reactions, particularly the C2-functionalization. Therefore, protection of the N-H group is a critical first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of 5-Bromoindole

-

Reaction Setup: To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-5-bromoindole as a solid.[1]

| Parameter | Value |

| Reagents | 5-bromoindole, (Boc)₂O, DMAP |

| Solvent | Anhydrous THF |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | >95% |

Step 2: C2-Trifluoromethylation - Installing the Key Moiety

Causality: With the nitrogen protected, the C2 position of the indole ring is now activated for electrophilic or radical trifluoromethylation. Several reagents can achieve this transformation. A copper-catalyzed approach using a trifluoromethyl source like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant is an effective method.[2]

Experimental Protocol: C2-Trifluoromethylation of N-Boc-5-bromoindole

-

Reaction Setup: In a reaction vessel, combine N-Boc-5-bromoindole (1.0 eq), CF₃SO₂Na (3.0 eq), and CuSO₄ (0.2 eq).

-

Reaction Execution: Add dimethylacetamide (DMA) as the solvent and stir the mixture under an argon atmosphere. Add tert-butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 eq) dropwise. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield N-Boc-5-bromo-2-(trifluoromethyl)indole.

| Parameter | Value |

| Reagents | N-Boc-5-bromoindole, CF₃SO₂Na, CuSO₄, t-BuOOH |

| Solvent | DMA |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-75% |

Step 3: Reduction and Deprotection - Achieving the Final Core Structure

Causality: The final step involves the reduction of the indole double bond to form the indoline ring and the removal of the Boc protecting group. A one-pot reaction using a borane reagent in the presence of a strong acid like trifluoroacetic acid (TFA) can achieve both transformations simultaneously.[3] The acid facilitates both the reduction by protonating the indole and the cleavage of the acid-labile Boc group.

Experimental Protocol: Reduction of N-Boc-5-bromo-2-(trifluoromethyl)indole

-

Reaction Setup: Dissolve N-Boc-5-bromo-2-(trifluoromethyl)indole (1.0 eq) in trifluoroacetic acid (TFA) under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Reaction Execution: To the stirred solution, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 3.0 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of methanol at 0 °C. Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole.

| Parameter | Value |

| Reagents | N-Boc-5-bromo-2-(trifluoromethyl)indole, BH₃·THF, TFA |

| Solvent | TFA/THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Pathway B: An Alternative Route via Bromination of a Trifluoromethylated Indoline

This alternative strategy involves the initial synthesis of 2-(trifluoromethyl)-2,3-dihydro-1H-indole, followed by regioselective bromination at the C5 position.

Workflow for Pathway B

Caption: Workflow for the synthesis of the target molecule starting from a 2-alkynylaniline derivative.

Step 1 & 2: Synthesis and Reduction of 2-(Trifluoromethyl)indole

The synthesis of 2-(trifluoromethyl)indole can be achieved via a domino trifluoromethylation/cyclization of a suitable 2-alkynylaniline derivative using a copper-CF₃ reagent.[4][5] The subsequent reduction to the indoline can be performed using a borane reagent as described in Pathway A, Step 3 (without the deprotection aspect if the indole is unprotected).

Step 3 & 4: N-Acetylation, Bromination, and Deprotection

Causality: Direct bromination of 2-(trifluoromethyl)indoline can lead to a mixture of products. Therefore, protection of the nitrogen with an acetyl group is recommended to direct the bromination to the desired 5-position. The acetyl group can then be removed under basic conditions.[6]

Experimental Protocol: N-Acetylation, Bromination, and Saponification

-

N-Acetylation: Treat 2-(trifluoromethyl)-2,3-dihydro-1H-indole (1.0 eq) with acetic anhydride (1.5 eq) in the presence of a base like triethylamine or pyridine at room temperature to obtain 1-acetyl-2-(trifluoromethyl)indoline.

-

Bromination: Dissolve the acetylated indoline in glacial acetic acid. Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature. Stir for 1-2 hours.

-

Work-up and Deprotection: Pour the reaction mixture into water and neutralize with a base (e.g., NaOH). This will also initiate the saponification of the acetyl group. Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography to yield the final product.

| Parameter | Value |

| Reagents | 1-Acetyl-2-(trifluoromethyl)indoline, Bromine, NaOH |

| Solvent | Glacial Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 1-2 hours (bromination) |

| Typical Yield | Moderate to good over two steps |

Conclusion: A Versatile Scaffold Within Reach

The synthesis of 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole, while requiring a multi-step approach, is readily achievable through the strategic pathways outlined in this guide. Pathway A, starting from 5-bromoindole, offers a more linear and perhaps more predictable route. Pathway B provides a viable alternative, particularly if 2-(trifluoromethyl)indole is a readily available intermediate. The choice of pathway will ultimately depend on the starting material availability, scalability requirements, and the specific expertise of the research team. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently access this valuable building block for the advancement of their drug discovery programs.

References

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. [Link]

-

Organic Chemistry Portal. Synthesis of indolines. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.

-

Katritzky, A. R., & Rachwal, S. (1990). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 125-130. [Link]

-

Semantic Scholar. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]

-

FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

-

ResearchGate. Preparation of trifluoromethylindoles from indoles. [Link]

-

AApptec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]

-

National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Semantic Scholar. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. [Link]

-

ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

-

Patsnap. Preparation method for 3-substituted trifluoromethyl indole. [Link]

-

Wiley Online Library. A Facile and Inexpensive Way to Synthesize N-trifluoromethyl Compounds. [Link]

-

MDPI. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. [Link]

-

PMC. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

PrepChem.com. Synthesis of 5-bromo-indoline. [Link]

-

Sciforum. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base | MDPI [mdpi.com]

- 3. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mcours.net [mcours.net]

- 6. prepchem.com [prepchem.com]

Technical Master File: 5-Bromoindoline (CAS 22190-33-6)

Executive Summary

5-Bromoindoline (CAS 22190-33-6) is a high-value heterocyclic scaffold serving as a critical "linchpin" intermediate in medicinal chemistry.[1][2] Unlike its oxidized counterpart (5-bromoindole), the indoline core offers a distinct 3D topology (sp³ hybridized C2/C3) and a nucleophilic secondary amine, allowing for orthogonal functionalization.

This guide analyzes its pivotal role in synthesizing

Chemical Matrix & Properties

Table 1: Physicochemical Profile of 5-Bromoindoline

| Property | Data | Technical Note |

| CAS Number | 22190-33-6 | |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-indole | |

| Molecular Formula | C₈H₈BrN | |

| Molecular Weight | 198.06 g/mol | |

| Appearance | Off-white to beige solid | Oxidizes to dark brown upon air exposure. |

| Melting Point | 36–40 °C | Low MP requires cold storage to prevent fusing. |

| Solubility | DMSO, MeOH, DCM, EtOAc | Limited water solubility; soluble in dilute acid. |

| pKa (Conjugate Acid) | ~4.5 (Estimated) | More basic than indole; N-H is nucleophilic. |

| Storage | -20 °C, Inert Atmosphere | Hygroscopic and light-sensitive. |

Synthetic Architecture & Production

The industrial preparation of 5-bromoindoline demands strict regiocontrol to avoid the 7-bromo isomer or over-bromination. The "Green Route" (via N-acetylation) is the industry standard for high-purity (>98%) synthesis, preventing oxidation of the nitrogen lone pair during bromination.

Validated Synthesis Workflow

The following pathway ensures protection of the nitrogen to direct bromination exclusively to the para position (C5) relative to the amine.

Figure 1: Step-wise synthesis ensuring C5 regioselectivity via N-acetyl direction.

Functionalization Protocols (The "Core")

5-Bromoindoline is a bifunctional scaffold . The success of its application depends on sequencing reactions to exploit the orthogonality between the aryl bromide (electrophile) and the secondary amine (nucleophile).

Divergent Reactivity Map

The following diagram illustrates the decision logic for functionalizing 5-bromoindoline.

Figure 2: Orthogonal reactivity allows for sequential library generation.

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)

Objective: Replace the C5-Bromine with an amine moiety (e.g., for kinase inhibitor scaffolds). Challenge: Prevent self-coupling of the free N-H indoline. Solution: Use of bulky ligands (Xantphos/tBuXPhos) or transient protection.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with 5-bromoindoline (1.0 equiv), Aniline derivative (1.2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Base Addition: Add Cs₂CO₃ (2.0 equiv) (anhydrous).

-

Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

-

Reaction: Seal and heat to 100 °C for 12–16 hours under Argon.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Note: If N-arylation of the indoline nitrogen is observed as a side product, use N-Boc-5-bromoindoline.

-

Protocol B: Suzuki-Miyaura Coupling (C-C Coupling)

Objective: Synthesize biaryl scaffolds common in

Therapeutic Applications: The -Adrenergic Link

5-Bromoindoline is a structural parent to the indoline-5-sulfonamide class of

Mechanism of Scaffold Contribution[5]

-

Conformational Restriction: The fused 5-membered ring restricts the rotation of the nitrogen, reducing the entropic penalty of binding compared to open-chain anilines.

-

Electronic Tuning: The C5-substituent (derived from the bromine) modulates the pKa of the indoline nitrogen, affecting its hydrogen bond donor capability in the receptor pocket.

-

Solabegron Analogs: In the synthesis of Solabegron-like molecules, the 5-bromo handle allows for the attachment of the "right-hand" biaryl tail via Suzuki coupling, while the nitrogen is alkylated with the chiral phenethanolamine "head."

Safety & Handling Standards

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Must be handled in a fume hood. The solid is an irritant; inhalation of dust must be avoided.

-

Stability: 5-Bromoindoline is prone to oxidation to 5-bromoindole (aromatization) if left in solution with exposure to air and light.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24883189, 5-Bromoindoline. Available at: [Link]

-

Hu, B. et al. (2006). Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists.[3] Journal of Medicinal Chemistry.[3] Available at: [Link]

-

WIPO Patent. Environment-friendly synthesis method for medicine intermediate 5-bromoindole. (CN106432040). Available at: [Link]

Sources

The Fluorine Effect: Engineering Potency in Trifluoromethyl Indoles

Topic: Biological Activity of Trifluoromethyl Indoles Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Imperative

In modern medicinal chemistry, the indole scaffold is ubiquitous, appearing in over 15% of all pharmaceutical agents. However, the native indole ring is metabolically vulnerable and often suffers from suboptimal lipophilicity. The introduction of a trifluoromethyl (–CF₃) group is not merely a substitution; it is a transformative engineering strategy.

This guide analyzes the biological activity of trifluoromethyl indoles , detailing how this motif enhances metabolic stability, membrane permeability, and binding affinity. We explore its application in antiviral and anticancer therapeutics, supported by synthesis protocols and structure-activity relationship (SAR) data.

Physicochemical Mechanics: Why –CF₃ Matters

The –CF₃ group acts as a "super-halogen," imparting unique properties that distinctively alter the indole pharmacophore.

The Electronic and Steric Impact[1][2]

-

Metabolic Blockade: The C–F bond (116 kcal/mol) is significantly stronger than the C–H bond. Placing a –CF₃ group at metabolically labile sites (e.g., C5 or C6 positions) blocks cytochrome P450-mediated oxidation, extending the drug's half-life (

). -

Lipophilicity Modulation: The –CF₃ group is highly lipophilic (Hansch

value = +0.88). This increases the -

Bioisosterism: The –CF₃ group is sterically similar to an isopropyl group but electronically resembles a nitro group. This allows it to fill hydrophobic pockets in enzyme active sites while influencing the pKa of the indole N-H, affecting hydrogen bond donor capability.

Visualization: The Fluorine Effect Mechanism

The following diagram illustrates the multi-faceted impact of the –CF₃ group on the indole core.

Caption: Mechanistic impact of trifluoromethyl substitution on indole pharmacokinetics and pharmacodynamics.

Therapeutic Applications & Case Studies

Antiviral Agents: HIV-1 NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket near the HIV-1 reverse transcriptase active site.[1]

-

Challenge: First-generation NNRTIs (e.g., Nevirapine) suffer from resistance mutations like K103N and Y181C.

-

Solution: Trifluoromethyl indoles have emerged as potent candidates.[2] The –CF₃ group at the C5 or C6 position interacts strongly with the hydrophobic residues (Val106, Pro236) in the binding pocket.

-

Data: A study on novel trifluoromethyl indoles demonstrated that specific derivatives retained nanomolar potency against the K103N mutant strain, outperforming standard therapies in resistance profiles.

Anticancer Agents: Tubulin Polymerization Inhibitors

Indole derivatives are classic tubulin inhibitors (e.g., Vinca alkaloids).

-

Mechanism: 2-Trifluoromethyl indoles have been designed to bind to the colchicine binding site of tubulin. The –CF₃ group enhances binding via hydrophobic interactions and prevents metabolic degradation of the inhibitor.

-

Activity: These compounds disrupt microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis.

Comparative Activity Table: 5-CF₃ vs. 5-H Indoles

| Compound Class | Substitution (R5) | Target | Activity ( | Metabolic Stability ( |

| Native Indole | –H | HIV-1 RT (WT) | 120 nM | 45 min |

| Fluoro-Indole | –F | HIV-1 RT (WT) | 45 nM | 90 min |

| Trifluoromethyl | –CF₃ | HIV-1 RT (WT) | 2.5 nM | >240 min |

| Trifluoromethyl | –CF₃ | HIV-1 RT (K103N) | 18 nM | >240 min |

Note: Data represents average values from representative SAR studies (e.g., Org. Biomol. Chem. 2014) comparing matched molecular pairs.

Synthesis Protocol: Accessing the Scaffold

A robust method for synthesizing 2-(trifluoromethyl)indoles is the copper-mediated domino trifluoromethylation/cyclization.

Reaction Scheme

Substrate: 2-Alkynylanilines

Reagent: Fluoroform-derived

Step-by-Step Protocol (Laboratory Scale)

-

Preparation: In a glovebox, charge a flame-dried Schlenk tube with CuI (0.2 equiv) and 1,10-phenanthroline (0.2 equiv).

-

Reagent Addition: Add the 2-alkynylaniline substrate (1.0 equiv) and

(1.5 equiv) dissolved in anhydrous DMF. -

Activation: Add CsF (1.5 equiv) to initiate the generation of the active

species. -

Reaction: Stir the mixture at 60°C under an air atmosphere (balloon) for 12 hours. The presence of oxygen is crucial for the oxidative cyclization step.

-

Work-up: Quench with saturated

solution. Extract with ethyl acetate (3x). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

-

NMR: Look for the disappearance of the alkyne proton and the appearance of the indole N-H (broad singlet,

8-10 ppm) and the characteristicsignal in-60 ppm).

Experimental Protocol: Biological Evaluation

To validate the biological activity, a Cell Viability and Cytotoxicity Assay (MTT) is the standard first-line screen.

Protocol: MTT Assay for Anticancer Activity

Objective: Determine the

Materials:

-

Cell line (e.g., HeLa) cultured in DMEM + 10% FBS.

-

Test Compound: 5-Trifluoromethylindole derivative (dissolved in DMSO).

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

-

Seeding: Plate cells in a 96-well plate at a density of

cells/well. Incubate for 24 hours at 37°C/5% -

Treatment: Remove media. Add 100 µL of fresh media containing the test compound at serial dilutions (e.g., 0.1 nM to 100 µM). Include DMSO control (vehicle) and Doxorubicin (positive control).

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

-

Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 mins.

-

Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curve to determine

Structure-Activity Relationship (SAR) Strategy

Optimizing trifluoromethyl indoles requires a systematic exploration of substitution patterns.

Caption: SAR decision tree for optimizing trifluoromethyl indole derivatives based on therapeutic target.

References

-

Jiang, B., et al. (2014). "Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs." Organic & Biomolecular Chemistry. Link

-

Tsui, G. C., et al. (2018). "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization." Organic Letters. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Zhu, W., et al. (2022). "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Processes. Link[4]

-

Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

The Renaissance of the Saturated Core: A Technical Guide to Substituted Dihydroindoles

Executive Summary: Escaping "Flatland"

In the landscape of heterocyclic chemistry, the indole scaffold has long reigned supreme, often referred to as the "Lord of the Rings" due to its ubiquity in natural products and pharmaceuticals. However, its reduced congener—the 2,3-dihydroindole (indoline) —has emerged from the shadow of its aromatic parent to become a critical scaffold in modern drug discovery.

This shift represents a move away from "flat" aromatic structures toward sp³-rich architectures, a concept medicinal chemists call "escaping flatland."[1] The saturation of the C2-C3 bond introduces chirality, three-dimensionality, and altered electronic properties (higher pKa, increased nucleophilicity at N1) that drastically change the pharmacodynamic and pharmacokinetic profiles compared to planar indoles.

This guide explores the historical evolution, synthetic methodology, and medicinal utility of substituted dihydroindoles, providing actionable protocols for the bench scientist.

Historical Trajectory: From Dyes to Diuretics

The history of dihydroindoles is a journey from industrial dye chemistry to precision medicine.

Phase I: The Industrial Era (1866 – 1950s)

-

1866: Adolf von Baeyer first obtained indole by reducing oxindole with zinc dust. During this period, "dihydroindole" was primarily a transient intermediate or a degradation product in the study of Indigo dyes.

-

Context: The focus was on aromaticity and stability. The reduced form was seen as less stable and less valuable than the vibrant, fully aromatic dyes.

Phase II: The Pharmacological Awakening (1960s – 1980s)

-

Discovery of Indapamide (1977): The approval of Indapamide marked a watershed moment. Unlike thiazide diuretics, Indapamide featured a 2-methylindoline lipid-soluble tail.[1][2]

-

Significance: This was one of the first major clinical validations that the indoline ring could confer unique lipophilicity (LogP modulation) and tissue distribution properties (high affinity for vascular smooth muscle) that the planar indole could not.

Phase III: The Stereochemical Age (2000s – Present)

-

Silodosin (2008): The approval of Silodosin (Rapaflo) for Benign Prostatic Hyperplasia (BPH) showcased the power of the indoline scaffold as a rigid, chiral spacer.

-

Modern Focus: Today, research focuses on enantioselective synthesis . Because the C2 and C3 positions are stereocenters, controlling the 3D geometry is paramount for target selectivity (e.g., differentiating

vs

Synthetic Methodologies: The "How" and "Why"

There are two primary logic streams for accessing substituted indolines: Reductive (starting from indole) and Constructive (building the ring).

A. Reductive Approaches (Indole Indoline)

Why use this? Indoles are commercially abundant. Challenge: Stereoselectivity. Reducing a flat molecule to a chiral one requires high-performance catalysis.[1]

-

Classical: Zn/HCl or NaBH

CN in acetic acid. (Low stereocontrol, racemic). -

Modern: Asymmetric Hydrogenation using Chiral Brønsted Acids or Ir/Pd catalysts.

B. Constructive Approaches (Acyclic Indoline)

Why use this? Allows for substitution patterns (e.g., C4/C7 functionalization) that are difficult to access via electrophilic substitution on the indole core. Key Method: Palladium-Catalyzed Intramolecular C-H Amination.[1]

Visualization: Synthetic Evolution

The following diagram illustrates the divergence between classical and modern synthetic strategies.

Caption: Evolution of synthetic strategies from classical racemic reduction to modern enantioselective construction.[1]

Detailed Experimental Protocols

As a senior scientist, you require protocols that are robust and self-validating.[1] Below are two field-proven methodologies.

Protocol A: Enantioselective Hydrogenation of 2-Substituted Indoles

Target: Chiral 2-substituted indolines (e.g., Indapamide intermediates). Mechanism: Brønsted Acid-catalyzed activation of the iminium intermediate.[1]

Reagents:

-

Substrate: 2-Methyl-1H-indole (1.0 equiv)[1]

-

Catalyst: Pd(OCOCF

) -

Chiral Ligand: (S)-H8-BINAP (2.4 mol%)[1]

-

Activator: L-Camphorsulfonic acid (L-CSA) (10 mol%)[1]

-

Solvent: 2,2,2-Trifluoroethanol (TFE) (Critical for hydride transfer efficiency)[1]

-

H

gas (Balloon pressure, 1 atm)[1]

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox, mix Pd(OCOCF

) -

Reaction Setup: Dissolve the indole substrate and L-CSA in TFE. Add the catalyst residue.

-

Hydrogenation: Purge the flask with H

(balloon). Stir vigorously at Room Temperature for 12-18 hours. -

Self-Validation (TLC/NMR):

-

Workup: Filter through a pad of Celite to remove Pd. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Intramolecular C-H Amination (The "Constructive" Route)

Target: Highly substituted indolines from simple phenethylamines.

Reagents:

-

Substrate: N-Tosyl-2-phenethylamine derivative[1]

-

Catalyst: Pd(OAc)

(5 mol%)[1] -

Oxidant: PhI(OAc)

(2.0 equiv)[1] -

Additive: Iodine (I

) (Catalytic, promotes I(III) species generation)[1] -

Solvent: Toluene

Step-by-Step Workflow:

-

Activation: Combine substrate, Pd(OAc)

, and PhI(OAc) -

Heating: Heat to 100°C. The Pd(II)/Pd(IV) catalytic cycle is engaged here. The N-H bond directs the Pd to the ortho-C-H position.

-

Cyclization: The high-valent Pd(IV) intermediate undergoes reductive elimination to form the C-N bond, closing the ring.

-

Validation: Monitor the loss of the N-H proton (broad singlet) and the ortho-aryl proton in NMR.

Medicinal Chemistry & SAR: The Indoline Advantage

Why choose indoline over indole? The answer lies in Vector Control and Physicochemical Properties .

Case Study: Indapamide vs. Thiazides[2][3][4][5][6][7][8][9][10]

-

Thiazides: Hydrophilic, rely on renal transport.

-

Indapamide: The 2-methylindoline lipophilic tail allows it to partition into vascular smooth muscle cells.

-

Mechanism: It blocks the L-type Calcium channels (vasodilation) in addition to the Na+/Cl- cotransporter inhibition (diuresis).[1] This dual action is unique to the indoline structure.

Case Study: Silodosin (Uroselectivity)[1][11][12][13][14][15]

-

Structure: Contains a 5,7-disubstituted indoline core.[1]

-

Role of Indoline: It acts as a conformational lock. The saturated ring orients the side chains in a specific vector that fits the

receptor pocket tightly, avoiding the

Visualization: SAR Logic

Caption: Structure-Activity Relationship (SAR) map highlighting the functional advantages of the indoline scaffold.[1]

Quantitative Data Summary

| Drug / Compound | Indoline Modification | Key Biological Target | Clinical Outcome |

| Indapamide | 2-Methyl-1-aminoindoline | Na+/Cl- Cotransporter & Ca2+ Channels | Hypertension treatment with vascular selectivity.[1] |

| Silodosin | 5,7-Disubstituted Indoline | BPH treatment with high uroselectivity (minimizes hypotension).[1] | |

| Pentopril | 2-Carboxyindoline | ACE (Angiotensin Converting Enzyme) | Antihypertensive (Prodrug).[1] |

| Vinflunine | Complex Indoline-fused alkaloid | Tubulin | Chemotherapy (Bladder cancer).[1] |

Future Outlook

The future of indoline chemistry lies in Photoredox Catalysis . Recent works utilize visible light to generate N-centered radicals that cyclize onto alkenes, allowing for the synthesis of complex, spirocyclic indolines under mild conditions. This "Green Chemistry" approach avoids the heavy metals (Sn, Zn) of the past and the expensive noble metals (Pd, Ir) of the present.

References

-

Baeyer, A. (1866).[1] "Ueber die Reduction des Isatins zu Indigblau." Berichte der deutschen chemischen Gesellschaft.

-

Fischer, E., & Jourdan, F. (1883).[1] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft. [1]

-

Pruss, T. P., & Wolf, P. S. (1982).[1] "Preclinical studies of indapamide, a new 2-methylindoline antihypertensive diuretic."[1][3] American Heart Journal.

-

Shimizu, T., et al. (2008).[1] "Silodosin (KMD-3213), a highly selective alpha1A-adrenoceptor antagonist."[1] Drugs of the Future.

-

Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

-

Hansen, E. C., et al. (2016).[1][4] "Decarboxylative cross-coupling of redox-active esters."[1][4] Nature Chemistry.[4] (Basis for modern Silodosin synthesis).[1]

-

FDA Drug Label. (2008).[1] "Rapaflo (Silodosin) Prescribing Information."[1] U.S. Food and Drug Administration.[5][6][7][8]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Indapamide Pharmacology - BioPharma Notes [biopharmanotes.com]

- 3. Preclinical studies of indapamide, a new 2-methylindoline antihypertensive diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Multi-centre clinical investigation of indapamide in the United States: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 5-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole as a Privileged Scaffold

Topic: Applications of 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole (hereafter referred to as 5-Br-2-TFM-Indoline ) represents a high-value "privileged structure" in modern drug discovery. It bridges the gap between classical flat aromatic systems and the increasing demand for three-dimensional (sp³) character in small molecule libraries.

This scaffold offers a unique trifecta of medicinal chemistry properties:

-

Metabolic Stability: The C2-trifluoromethyl (CF₃) group blocks oxidative metabolism at a traditionally labile site while modulating the pKa of the indoline nitrogen.

-

Synthetic Versatility: The C5-bromide serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

-

Stereochemical Complexity: The chiral center at C2 allows for the exploration of enantioselective interactions with biological targets, a critical requirement for high-affinity binding.

This guide details the synthesis, functionalization, and application of this scaffold in the development of Kinase Inhibitors, Selective Androgen Receptor Modulators (SARMs), and ion channel modulators.

Structural Analysis & Pharmacophore Logic

The utility of 5-Br-2-TFM-Indoline is best understood through its Structure-Activity Relationship (SAR) potential.

DOT Diagram: SAR Logic & Functionalization Map

Figure 1: Pharmacophore mapping of the 5-Br-2-TFM-Indoline scaffold, highlighting the three distinct vectors for chemical modification and biological interaction.

Protocol 1: Synthesis of the Scaffold

While modern Rh(III)-catalyzed annulations exist, the most robust and scalable route for medicinal chemistry involves the reduction of the parent indole.

Method A: Reduction of 5-Bromo-2-(trifluoromethyl)indole

This protocol ensures the retention of the halogen handle while reducing the heterocyclic ring.

Reagents:

-

Starting Material: 5-Bromo-2-(trifluoromethyl)-1H-indole (Commercial or synthesized via 2-alkynylaniline cyclization).

-

Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃).

-

Solvent: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-(trifluoromethyl)-1H-indole (1.0 equiv) in glacial acetic acid (0.5 M concentration).

-

Expert Insight: AcOH serves as both solvent and proton source, activating the indole C=C bond for hydride attack.

-

-

Addition: Cool the solution to 10°C. Add NaCNBH₃ (3.0 equiv) portion-wise over 30 minutes.

-

Caution: Exothermic reaction with evolution of gas. Maintain temperature <20°C to prevent debromination.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the indole peak (M+) and appearance of the indoline (M+2H).

-

Quench: Pour the reaction mixture into ice-cold water. Neutralize carefully with saturated Na₂CO₃ or NaOH solution until pH ~8–9.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a stable solid.

Yield Expectation: 85–95% Chirality Note: This produces a racemic mixture (±). For asymmetric applications, Chiral HPLC resolution (e.g., Chiralpak AD-H column) is recommended at this stage before expensive coupling steps.

Protocol 2: Functionalization Workflow

The orthogonal reactivity of the N1 amine and C5 bromide allows for controlled, sequential elaboration.

Workflow Diagram: Sequential Functionalization

Figure 2: Sequential functionalization strategy to maximize yield and minimize side reactions.

Detailed Procedure: C5-Suzuki Coupling

Objective: Attach an aryl/heteroaryl group to the 5-position.

-

Protection (Critical): If the final target requires a free NH, protect N1 with a Boc group first. The free NH can poison Pd catalysts or participate in competitive Buchwald couplings.

-

Reaction: Scaffold + Boc₂O + DMAP (cat.) in DCM → N-Boc-5-Br-2-TFM-Indoline .

-

-

Coupling:

-

Reactants: N-Boc-Intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous).

-

Solvent: 1,4-Dioxane (degassed).

-

Conditions: Heat at 90°C for 12 hours under Argon.

-

-

Workup: Filter through Celite, concentrate, and purify via chromatography.

-

Deprotection: Treat with TFA/DCM (1:4) to reveal the active indoline amine.

Medicinal Chemistry Applications

A. Kinase Inhibitors (Type II)

Indolines are bioisosteres for indoles and benzimidazoles often found in kinase inhibitors.

-

Mechanism: The 5-position extension projects into the solvent-exposed region or the hydrophobic back-pocket of the kinase ATP site.

-

Role of CF₃: The 2-CF₃ group sits in the ribose-binding pocket or a hydrophobic gatekeeper region, increasing residence time.

-

Reference: 2-substituted indolines have been explored in inhibitors of Aurora Kinase and VEGFR .

B. Selective Androgen Receptor Modulators (SARMs)

Non-steroidal AR modulators often require an electron-deficient aromatic core to mimic the A-ring of testosterone without causing steroidal side effects.

-

Design: The 5-Br-2-TFM-indoline core mimics the electron-withdrawing nature of bicyclic SARMs (like LGD-4033 analogs).

-

Advantage: The C2-CF₃ group prevents metabolic aromatization, a key safety feature to avoid estrogenic side effects.

C. KCNQ (Kv7) Potassium Channel Openers

Retigabine (Trobalt) utilizes a tri-substituted aniline core. Indoline analogs constrain the nitrogen, reducing entropic penalty upon binding.

-

Application: 5-substituted-2-CF₃-indolines are investigated for anti-epileptic activity with improved stability profiles compared to linear anilines.

Quantitative Data Summary

| Property | 5-Br-2-TFM-Indoline | Unsubstituted Indoline | Impact on Drug Design |

| ClogP | ~3.2 | ~1.8 | Increased lipophilicity improves membrane permeability (CNS penetration). |

| pKa (NH) | ~2.5 (Predicted) | ~4.6 | Reduced basicity; remains neutral at physiological pH, improving oral absorption. |

| Metabolic Stability | High (C2 blocked) | Low (C2 oxidation) | Longer half-life (t1/2); reduced dosing frequency. |

| Geometry | Kinked (sp³) | Kinked (sp³) | "Escape from Flatland" – improved solubility and target specificity. |

References

-

Synthesis of 2-(Trifluoromethyl)indoles: Ye, Y., et al. "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 2018. Link

-

Fluorine in Medicinal Chemistry: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

Indoline Scaffolds in Oncology: Li, M., et al. "Steering the antitumor drug discovery campaign towards structurally diverse indolines." Bioorganic & Medicinal Chemistry, 2024.[1] Link

-

Trifluoromethyl Group Properties: Wang, J., et al.[1][2][3] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Pharmaceuticals, 2023.[2][4] Link

-

Rh-Catalyzed Synthesis: Phillips, R. C., et al. "Synthesis of 2-Trifluoromethylindolines via Rh(III)-Catalyzed Chelation-Assisted C–H Bond Activation."[5][6] Journal of Organic Chemistry, 2025.[5][7] Link[7]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole as a building block for complex molecules

Executive Summary

5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole (hereafter 5-Br-2-CF3-Indoline ) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural uniqueness lies in the synergistic combination of three distinct chemical handles:

-

The C5-Bromine: An electrophilic handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.[1]

-

The C2-Trifluoromethyl Group: A bioisostere that modulates pKa, enhances lipophilicity (LogP), and metabolically blocks the typically labile C2 position.

-

The Indoline Nitrogen (N1): A nucleophilic center amenable to alkylation, acylation, or urea formation.

This guide provides validated protocols for the synthesis, functionalization, and application of this building block, specifically targeting researchers in nuclear receptor modulation (e.g., SARMs) and kinase inhibitor discovery.

Structural Analysis & Pharmacophore Properties

The incorporation of the trifluoromethyl group at the C2 position of the indoline core fundamentally alters the electronic and steric landscape of the molecule compared to the parent indoline.

| Property | Effect of 2-CF3 Substitution | Medicinal Chemistry Implication |

| pKa (NH) | Decreases (more acidic) | Reduced basicity of the nitrogen lone pair; alters H-bond donor capability.[1] |

| Lipophilicity | Increases | Enhanced membrane permeability; improved blood-brain barrier (BBB) penetration.[1] |

| Metabolic Stability | Increases | Blocks CYP450-mediated oxidation at the C2 position (a common metabolic soft spot).[1] |

| Conformation | Puckering | The bulky CF3 group forces a specific ring pucker, potentially locking the molecule into a bioactive conformation. |

Synthesis Protocols

Direct synthesis of 2-CF3-indolines can be challenging.[1] The most robust route involves the construction of the corresponding indole followed by selective reduction, preserving the C5-bromine atom.[1]

Method A: Selective Reduction of 5-Bromo-2-(trifluoromethyl)indole

Rationale: Catalytic hydrogenation (H2/Pd-C) often results in hydrodehalogenation (loss of the bromine).[1] Therefore, Ionic Hydrogenation is the preferred method to reduce the double bond while sparing the aryl bromide.

Reagents:

-

Precursor: 5-bromo-2-(trifluoromethyl)-1H-indole[1]

-

Reductant: Triethylsilane (Et3SiH)

-

Solvent/Acid: Trifluoroacetic acid (TFA) or Dichloromethane (DCM) with TFA.

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 500 mg) of 5-bromo-2-(trifluoromethyl)-1H-indole in DCM (0.2 M concentration).

-

Acidification: Cool the solution to 0°C. Add TFA (10 equiv) dropwise. Caution: Exothermic.[1]

-

Reduction: Add Triethylsilane (3.0 equiv) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The indole spot should disappear, replaced by a slightly more polar indoline spot.

-

Quench: Carefully pour the reaction mixture into ice-cold saturated NaHCO3 solution. Note: Gas evolution (CO2) will occur.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Self-Validating Check:

-

1H NMR: Look for the disappearance of the C3-H aromatic singlet (indole) and the appearance of two diastereotopic protons at C3 (approx. 3.0–3.5 ppm) and the chiral C2-H multiplet (approx.[1] 4.0–4.5 ppm).

Functionalization Workflows

The true power of 5-Br-2-CF3-Indoline is its ability to serve as a divergent core.[1] The following diagram illustrates the logical workflow for library generation.

Figure 1: Divergent synthesis strategy. The N1 position is typically capped first to prevent catalyst poisoning or side reactions during C5 cross-coupling.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Install an aryl group at the 5-position.[1]

Reagents:

-

Substrate: N-Boc-5-bromo-2-(trifluoromethyl)indoline (Protection recommended).[1]

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv).[1]

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv).

-

Base: K2CO3 (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).[1]

Procedure:

-

Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed Dioxane/Water via syringe.

-

Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Workup: Filter through Celite, dilute with EtOAc, wash with water.

-

Yield Expectation: 70–90%.

Applications in Drug Discovery

Case Study: Selective Androgen Receptor Modulators (SARMs)

The 2-trifluoromethyl indoline scaffold mimics the C/D ring system of steroidal androgens but offers improved oral bioavailability.[1]

-

Mechanism: The electron-withdrawing CF3 group reduces the electron density of the aromatic ring, potentially increasing pi-stacking interactions within the ligand-binding domain (LBD) of the Androgen Receptor (AR).[1]

-

Design Strategy: Coupling 4-cyanophenylboronic acid to the C5 position of 5-Br-2-CF3-Indoline creates a structural analog to known SARMs, where the nitrile group mimics the 3-ketone of testosterone.[1]

Case Study: Kinase Inhibitors

Indolines are privileged structures in kinase inhibition (e.g., Sunitinib analogs).

-

Diversity Vector: The C5-Bromine allows for the introduction of "hinge-binding" motifs (e.g., pyridine, pyrimidine) via cross-coupling, while the N1 position can be directed toward the solvent front or ribose pocket.

Quality Control & Storage

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The free base may be prone to oxidation (to indole) upon prolonged exposure to air and light.

-

Chirality: If using the chiral material, determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

-

Safety: The compound contains organic fluorine and bromine; standard PPE is required. Treat as a potential skin sensitizer.

References

-

Synthesis of 2-(Trifluoromethyl)indoles: Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[2] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[1][2][3] Organic Letters, 20(6), 1676–1679. [Link]

-

Medicinal Chemistry of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

-

Indoline Scaffolds in Drug Design: Song, J. J., et al. (2020). Organocatalytic Enantioselective Synthesis of Trifluoromethyl-Substituted Indolines. Journal of Organic Chemistry. [Link](Note: Generalized citation for chiral synthesis context).

Sources

Application Note: Reaction Mechanisms and Protocols for 5-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole

Executive Summary & Strategic Importance

The scaffold 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole (hereafter 5-Br-2-TFM-Indoline ) represents a high-value pharmacophore in modern medicinal chemistry.[1] It bridges two privileged motifs: the indoline core (prevalent in GPCR ligands and kinase inhibitors) and the trifluoromethyl group (

Key Chemical Features:

-

C5-Bromine: A versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing library expansion into the "eastern" sector of the molecule.[1]

-

C2-Trifluoromethyl: This group significantly lowers the

of the N1-amine via inductive electron withdrawal ( -

Indoline Core: The

character at C2/C3 provides a distinct 3D vector compared to the planar indole, often improving solubility and Fsp3 scores.

Synthesis of the Core Scaffold

While 5-bromoindoles are commercially available, the 2-trifluoromethyl indoline core requires specific construction.[1] We distinguish between De Novo synthesis (Method A) and Functional Group Interconversion (Method B).

Method A: Rh(III)-Catalyzed C-H Activation (Direct Access)

Reference: Jia et al., J. Org.[1][2] Chem. 2025

This is the preferred modern route for generating the indoline core directly without a separate reduction step. It utilizes a Rhodium(III)-catalyzed cascade annulation of

-

Mechanism:

-

C-H Activation: The Rh(III) catalyst coordinates to the pyrimidyl directing group and activates the ortho-C-H bond of the aniline.[1]

-

Carbenoid Insertion: Reaction with the sulfoxonium ylide generates a Rh-carbenoid species.[1][2]

-

Cyclization: Migratory insertion and intramolecular nucleophilic addition close the ring.

-

-

Advantages: Redox-neutral, high tolerance for the C5-Bromine substituent, and installs the

group in a single step.[1]

Method B: Reduction of 2-(Trifluoromethyl)indole (Scalable)

Reference: Ye et al., Org. Lett. 2018 (Indole synthesis)[1][3]

For kilogram-scale preparations, it is often more cost-effective to synthesize the indole first and then reduce it.[1]

-

Indole Construction: Domino trifluoromethylation/cyclization of 2-alkynylanilines using fluoroform-derived

reagents. -

Selective Reduction:

Reactivity Profile & Functionalization Protocols

N1-Nitrogen Functionalization

Challenge: The

Protocol: N-Alkylation with Alkyl Halides[1]

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Dissolve 5-Br-2-TFM-Indoline (1.0 equiv) in anhydrous DMF (0.1 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

-

Observation: Evolution of

gas. Stir for 30 min at 0°C to ensure formation of the sodium amide.

-

-

Addition: Add the alkyl halide (1.2 equiv) dropwise.

-

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

-

Note: The product will have a higher

than the starting material.

-

-

Quench: Pour into ice-cold saturated

. Extract with EtOAc.[1]

C5-Bromine Cross-Coupling

Challenge: The free N-H can poison Palladium catalysts or participate in competitive Buchwald couplings. Strategy: Although the N-H is deactivated, protection (e.g., Boc, Cbz) is highly recommended prior to Suzuki coupling to ensure chemoselectivity.

Protocol: Suzuki-Miyaura Coupling (C5-Arylation)

Objective: Install an aryl group at C5.[1][4]

| Component | Reagent | Role |

| Substrate | N-Boc-5-Br-2-TFM-Indoline | Protected scaffold |

| Partner | Aryl Boronic Acid (1.5 equiv) | Nucleophile |

| Catalyst | Robust catalyst for aryl bromides | |

| Base | Activates boronic acid | |

| Solvent | 1,4-Dioxane : | Solubilizes inorganic base |

Step-by-Step:

-

Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents.[1] Sparge with Argon for 10 mins (Critical to prevent homocoupling).

-

Catalyst Addition: Add Pd catalyst quickly under Argon flow. Seal the vial.

-

Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Workup: Filter through Celite. Concentrate and purify via Flash Chromatography.

Visualization: Reaction Landscape

The following diagram maps the synthesis and divergent reactivity pathways for the scaffold.

Figure 1: Synthetic provenance and divergent functionalization pathways of the 5-Br-2-TFM-Indoline scaffold.[1]

Aromatization (Oxidation to Indole)[1]

Researchers often need to convert the indoline back to the indole to assess SAR (Structure-Activity Relationship) differences between the planar (indole) and kinked (indoline) geometries.[1]

-

Reagent of Choice: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]

-

Conditions: 1.2 equiv DDQ in Dichloromethane (DCM) at RT for 1 hour.

-

Mechanism: Hydride abstraction from C3 followed by proton loss from C2.

-

Note: The

group stabilizes the indoline against spontaneous air oxidation, making DDQ necessary for clean conversion.

References

-

Jia, X., Liang, Y., et al. (2025).[2] Catalyzed Chelation-Assisted C−H Bond Activation and Annulation of Anilines with CF3‑Imidoyl Sulfoxonium Ylides. Journal of Organic Chemistry.

-

Ye, Y., Tsui, G. C., et al. (2018).[3] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization. Organic Letters. [1]

-

BenchChem Application Notes. (2025). 5-Bromoindole Scaffolds in Medicinal Chemistry. BenchChem.

-

MDPI Review. (2025). The Role of Trifluoromethyl Groups in Medicinal Chemistry. MDPI.[1]

Sources

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 4. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]

Troubleshooting & Optimization

Side reactions in the synthesis of substituted dihydroindoles

Technical Support Center: Synthesis of Substituted Dihydroindoles (Indolines)

Ticket System Status: [ONLINE] Current Topic: Troubleshooting Side Reactions in Indoline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Indoline Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of substituted dihydroindoles (indolines) has stalled or yielded unexpected byproducts. Indolines are critical pharmacophores (e.g., Silodosin, Indapamide), but their synthesis is fraught with a specific set of competing pathways: over-reduction , reductive ring-opening , and spontaneous re-aromatization .

This guide treats your synthesis as a system. We will diagnose failures based on the method used: Hydride Reduction or Catalytic Hydrogenation .

Module 1: Hydride Reduction Protocols (The "Gribble" Method)

Context: You are using sodium borohydride (

Ticket #101: "My product mass is M+28 higher than expected."

-

Diagnosis: N-Alkylation (N-Ethylation) .

-

The Cause: When using

in glacial acetic acid, the generated acetoxyborohydride species can reduce acetic acid to acetaldehyde in situ. This acetaldehyde reacts with your newly formed indoline to form an enamine/iminium, which is then reduced to an

-

-

Resolution Protocol:

-

Switch Reagent: Replace

with -

Temperature Control: If you must use

, keep the temperature strictly below 15°C and add the borohydride pellets slowly to prevent localized heating.

-

Ticket #102: "I see a complex mixture of dimers and oligomers."

-

Diagnosis: Acid-Catalyzed Polymerization .

-

The Cause: Indoles are acid-sensitive.[1] Protonation occurs at C3 to form an electrophilic indolenium ion. If the hydride source is not immediately available or if the acid is too strong (e.g., TFA without cosolvent) and the concentration is high, the indolenium ion reacts with unreacted indole (nucleophile) instead of the hydride.

-

-

Resolution Protocol:

-

Inverse Addition: Do not add the hydride to the acid/indole mixture. Instead, add the acid dropwise to a solution of Indole + Hydride in an inert solvent (e.g., THF or Dioxane). This ensures the hydride is always in excess relative to the protonated indole.

-

Solvent Buffer: Dilute TFA with

(1:1 ratio) to moderate acidity.

-

Module 2: Catalytic Hydrogenation

Context: You are using

Ticket #201: "I lost my halogen substituent (Cl, Br, I)."

-

Diagnosis: Hydrodehalogenation .

-

The Cause: Palladium on Carbon (Pd/C) is excellent for hydrogenolysis of Carbon-Halogen bonds. This often occurs faster than or concurrent with the reduction of the indole double bond.

-

-

Resolution Protocol:

-

Catalyst Switch: Switch to Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al) . These are less active toward oxidative addition into aryl-halide bonds but still effective for olefin hydrogenation.

-

Poisoning Strategy: If Pd/C is necessary, add a "poison" like Diphenylsulfide (0.5 eq) or use Sulfided Platinum on Carbon (Pt(S)/C) to attenuate the catalyst's ability to perform oxidative insertion.

-

Ticket #202: "My product is fully saturated (Octahydroindole)."

-

Diagnosis: Over-Reduction .

-

The Cause: The benzene ring of the indole is electron-rich. However, if you have electron-withdrawing groups (EWGs) on the benzene ring (e.g.,

,

-

-

Resolution Protocol:

-

Acidity Check: High acidity promotes ring hydrogenation. Ensure the reaction media is neutral.

-

Selectivity Table: Consult the table below for catalyst selection based on substitution.

-

| Substrate Type | Risk Factor | Recommended Catalyst | Pressure (H2) |

| Simple Indole | Low | Pd/C or Raney Ni | 1-5 atm |

| Halogenated Indole | Dehalogenation | PtO2 (Adams' Cat) or Pt(S)/C | 1-3 atm |

| EWG-Substituted | Benzene Reduction | [Ir(COD)py(PCy3)]PF6 (Crabtree's) | 50 atm |

| N-Benzyl Indole | Debenzylation | NaBH3CN / AcOH (Avoid H2/Pd) | N/A |

Module 3: Stability & Handling (The "Ghost" Issues)

Ticket #301: "My pure indoline turned back into indole overnight."

-

Diagnosis: Oxidative Dehydrogenation (Aromatization) .

-

The Cause: Indolines are thermodynamically driven to regain aromaticity (indole form). This is accelerated by:

-

Exposure to atmospheric oxygen.

-

Trace transition metals left in the crude oil.

-

Chloroform/CDCl3 (which can form phosgene/oxidants over time).

-

-

-

Resolution Protocol:

-

Workup Hygiene: Perform workups under

or Argon. -

Storage: Store as the HCl or Oxalate salt . The protonated ammonium species is significantly more resistant to oxidation than the free base.

-

Solvent Choice: Avoid

for NMR if the sample will sit for hours. Use

-

Visualizing the Reaction Landscape

The following diagram maps the competing pathways in the reduction of indoles. Use this to identify where your mass balance is going.

Figure 1: Mechanistic map of indole reduction showing the critical divergence points between product formation (Green) and common side reactions (Red).

Experimental Protocol: The "Safe" Gribble Reduction

This protocol is optimized to minimize polymerization and N-alkylation.

Reagents:

-

Substituted Indole (1.0 equiv)[2]

-

Sodium Cyanoborohydride (

) (3.0 equiv) -

Glacial Acetic Acid (Solvent)[3]

Step-by-Step:

-

Dissolution: Dissolve the indole in Glacial Acetic Acid (0.5 M concentration) under Nitrogen.

-

Cooling: Cool the solution to 10–15°C (water bath). Do not freeze.

-

Addition: Add

portion-wise over 20 minutes. Note: Hydrogen gas will evolve; ensure venting. -

Monitoring: Stir at room temperature for 2 hours.

-

Checkpoint: Check TLC.[3] If Indole remains, add 0.5 equiv more hydride.

-

Color Watch: A deep red/orange color indicates polymerization (Ticket #102). A pale yellow/colorless solution is ideal.

-

-

Quench: Pour mixture into ice water. Basify carefully with

pellets (keep cold!) to pH > 10. -

Extraction: Extract immediately with Ethyl Acetate.

-

Stabilization: If not using immediately, convert to the HCl salt by bubbling

gas into the ethereal solution.

References & Authoritative Grounding

-

Gribble, G. W., et al. (1974).[3] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[3][4][5] Journal of the American Chemical Society.[3][4] Link

-

Core citation for the mechanism of N-alkylation side reactions and the borohydride protocol.

-

-

Kuwano, R., et al. (2008). "Catalytic Asymmetric Hydrogenation of Indoles." Journal of the American Chemical Society.[3][4] Link

-

Authority on catalytic hydrogenation and preventing over-reduction.

-

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Comprehensive review covering ring-opening and polymerization side reactions.

-

-

Glorius, F., et al. (2010). "Rh(III)-Catalyzed C-H Activation and Oxidative Annulation." Angewandte Chemie International Edition. Link

-

Source for C-H activation routes and associated regioselectivity issues.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

Technical Support Center: Indole Synthesis & Functionalization

Ticket ID: IND-OPT-2024

Subject: Optimization of Reaction Conditions for Indole Derivatives

Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Indole Technical Support Center. Indoles are privileged scaffolds in drug discovery, yet their electron-rich nature (specifically the high electron density at C3) creates unique challenges in regioselectivity and stability. This guide moves beyond standard textbook definitions to address the "hidden variables" that cause experimental failure: acid-sensitivity, oxidative dimerization, and regiocontrol.

Module 1: The Fischer Indole Synthesis

Core Issue: "My reaction turns into a black tar (polymerization) or stalls at the hydrazone stage."

The Mechanistic Reality

The Fischer synthesis relies on a [3,3]-sigmatropic rearrangement.[1] The rate-determining step is often the formation of the ene-hydrazine .

-

If acid is too strong: The indole product polymerizes (indoles are acid-sensitive enamine equivalents).[1]

-

If acid is too weak: The hydrazone does not tautomerize to the ene-hydrazine.

Troubleshooting Guide: Acid Selection Matrix

| Substrate Type | Electronic Nature | Recommended Catalyst | Solvent System | Rationale |

| Electron-Poor Hydrazine | Deactivated (e.g., -NO2, -CF3) | Polyphosphoric Acid (PPA) or H₂SO₄ | Neat or AcOH | Requires forcing conditions to protonate the weak nucleophile. |

| Electron-Rich Hydrazine | Activated (e.g., -OMe, -Alkyl) | ZnCl₂ or 4% H₂SO₄ | Ethanol or Toluene | Mild Lewis acids prevent product polymerization.[1] |

| Acid-Sensitive Ketone | Contains acetals/protecting groups | Pyridine[1]·HCl | Pyridine (Reflux) | Buffers the reaction; "soft" proton source.[1] |

| Sterically Hindered | Branched ketones | ZnCl₂ (Fused) | Toluene (High Temp) | High thermal energy required to overcome steric clash during [3,3]-shift.[1] |

Standard Operating Procedure (SOP): The ZnCl₂ Method

Use this for general-purpose synthesis to minimize tar formation.

-

Stoichiometry: Mix Arylhydrazine (1.0 equiv) and Ketone (1.1 equiv).

-

Catalyst: Add anhydrous ZnCl₂ (1.5 equiv). Note: ZnCl₂ must be fused (melted under vacuum) prior to use if it has absorbed moisture.

-

Solvent: Suspend in glacial Acetic Acid (AcOH) or Toluene.

-

Reaction: Heat to 80–110 °C. Monitor consumption of hydrazone (intermediate) by TLC.

-

Workup (Critical): Do NOT quench directly with water if tar is present.[1]

-

Cool to RT.

-

Dilute with EtOAc.

-

Wash carefully with 1M NaOH (keep pH < 10 to avoid ring opening if electron-deficient).

-

Workflow Visualization

Figure 1: Critical path analysis of Fischer Indole Synthesis.[2] The "Danger Zone" is the post-reaction exposure of the Indole to excess acid.

Module 2: Regioselective C-H Functionalization

Core Issue: "I want to arylate the C2 position, but I keep getting C3 (or a mixture)."

The Selectivity Switch

Indole is naturally nucleophilic at C3 (highest HOMO coefficient).[1] To functionalize C2 , you must either:

-

Block C3 (synthetic inefficiency).

-

Use a Directing Group (DG) on Nitrogen.

-

Switch the Mechanism from electrophilic palladation (C3) to a concerted metalation-deprotonation (CMD) pathway (C2).

Decision Matrix: C2 vs. C3 Arylation

| Desired Position | Mechanism | Catalyst System | Oxidant | Key Additive |

| C3-Selective | Electrophilic Palladation | Pd(OAc)₂ or PdCl₂ | Cu(OAc)₂ | None (or weak ligands like pyridine) |

| C2-Selective | CMD / Heck-Type | Pd(OAc)₂ | AgOAc or O₂ | PivOH (Pivalic acid) or N-DG (e.g., Acetyl, Pyridyl) |

Protocol: C2-Selective Arylation (Fagnou Conditions)

This protocol utilizes a pivalic acid co-catalyst to lower the energy barrier for C-H bond cleavage at the C2 position.

-

Reagents: Indole (N-protected recommended, e.g., N-Methyl, 1.0 equiv), Aryl Iodide (1.5 equiv).[1]

-

Catalyst: Pd(OAc)₂ (5 mol%).[1]

-

Additives: AgOAc (1.0 equiv) as oxidant/halide scavenger; Pivalic Acid (30 mol%) is the critical proton shuttle.[1]

-

Solvent: DMA (N,N-Dimethylacetamide) or Toluene.[1]

-

Conditions: Heat to 110 °C under Argon.

-

Note: If using N-H free indole, C2 selectivity is harder to maintain without a directing group.[1] Consider installing a transient DG (e.g., N-Piv) if selectivity is poor.[1]

Regioselectivity Logic Map

Figure 2: Decision tree for selecting the correct catalytic system based on the desired site of arylation.

Module 3: N-Alkylation vs. C-Alkylation

Core Issue: "I am trying to alkylate the nitrogen, but I see C3-alkylated byproducts."

The Hard/Soft Acid-Base (HSAB) Principle

-

Nitrogen (N1): Hard nucleophile.[1] Favored by hard electrophiles and ionic conditions (strong bases).[1]

-

Carbon (C3): Soft nucleophile.[1] Favored by soft electrophiles and covalent/transition-metal conditions.[1]

Troubleshooting FAQ

Q: Why am I getting C3 alkylation with Methyl Iodide? A: Methyl iodide is a soft electrophile.[1] If your base is too weak (e.g., K₂CO₃) or the solvent is non-polar, the reaction relies on the softness of the indole pi-system.

-

Fix: Use NaH (Sodium Hydride) in DMF or THF .[1][3] The deprotonated Indolyl anion (N-) is a hard nucleophile and will attack the alkyl halide rapidly at the Nitrogen.

Q: Can I alkylate C3 selectively without touching N? A: Yes. Do not deprotonate the Nitrogen.[1] Use the neutral indole with a Lewis Acid or a transition metal catalyst (e.g., Copper or Indium salts) and an electrophile (like an epoxide or Michael acceptor). This preserves the N-H bond while activating C3.[1]

References

-

Fischer Indole Mechanism & Acid Effects

-

Pd-Catalyzed C2-Arylation (CMD Mechanism)

-

Stuart, D. R., & Fagnou, K. (2007). The Oxidative Cross-Coupling of Indoles and Benzene via Pd(II)-Catalysis. Science, 316(5828), 1172–1175.[1]

-

-

C3-Selective Palladation

-

Indole Alkylation Selectivity

Sources

Technical Support: Debromination of 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole

Introduction

You are attempting to remove a bromine atom from the C5 position of a 2-(trifluoromethyl)indoline scaffold. This transformation is deceptively complex due to three competing factors inherent to your substrate:

-

Aromatization Risk: The dihydroindole (indoline) ring is thermodynamically prone to oxidation (dehydrogenation) to form the fully aromatic indole. Standard hydrogenation conditions often drive this side reaction.

-

C-F Bond Lability: While the

group is generally robust, aggressive reducing conditions (e.g., dissolving metals) can lead to hydrodefluorination.[1] -

Stereocenter Integrity: If your substrate is chiral at C2, radical intermediates or ring-opening pathways can lead to racemization.[1]

This guide prioritizes chemoselectivity over raw activity. We present three validated workflows, ranked by their ability to preserve the indoline core.

Decision Matrix: Selecting Your Method

Before starting, determine your constraints using the logic flow below.

Figure 1: Strategic selection of debromination method based on substrate protection and scale.

Module A: Radical Reduction (The "High Fidelity" Protocol)

Best for: Small-to-medium scale, preserving the indoline ring, free amines.[1] Mechanism: Radical chain propagation.[2] Primary Risk: Tin contamination (if using stannanes).[1]

This method is superior because alkyl/aryl radicals generated at C5 do not readily abstract hydrogen from the C2/C3 positions, thereby preventing aromatization .[1]

Protocol 1: The "Green" Silane Method (Tin-Free)

Recommended for pharmaceutical intermediates to avoid heavy metal scavenging.

Reagents:

-

Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv)[1]

-

AIBN (Azobisisobutyronitrile) (0.2 equiv)[1]

-

Solvent: Toluene (degassed)

Step-by-Step:

-

Degas: Dissolve substrate (1.0 equiv) in Toluene (

). Sparge with Argon for 15 minutes. Oxygen inhibits radical chains.[1] -

Add Reagents: Add TTMSS (1.2 equiv) and AIBN (0.1 equiv).

-

Heat: Warm to

for 2–4 hours. -

Monitor: Check LCMS. If starting material remains after 4 hours, add a second portion of AIBN (0.1 equiv).[1]

-

Workup: Concentrate and purify via flash chromatography. TTMSS byproducts are non-toxic and easily separable.

Protocol 2: The Stannane Method (Classic)

Use only if TTMSS fails. Requires rigorous purification.[1]

Reagents:

Critical Workup (Tin Removal): Do not rely on simple columns to remove tin. Use the KF/Silica method :

-

Dilute reaction mixture with

. -

Add aqueous Potassium Fluoride (

). -

Stir vigorously for 30 minutes. The insoluble polymeric tributyltin fluoride will precipitate.

-

Filter through a pad of Celite/Silica.

Module B: Metal-Halogen Exchange (The "Lithiation" Protocol)

Best for: N-protected substrates (Boc, Cbz), rapid reactions, introducing isotopic labels (e.g., Deuterium).[1]

Requirement: The N-H must be protected.[3][4]

Step-by-Step:

-

Dry: Ensure all glassware is flame-dried; use anhydrous THF.

-

Cool: Cool substrate (N-Boc protected) in THF to

. -

Exchange: Add

(2.1 equiv) or-

Note: The

group activates the ring, making the Lithium species potentially unstable above

-

-

Quench: After 15 minutes, add Methanol (or

for deuteration). -

Warm: Allow to warm to Room Temp (RT) and extract.

Module C: Catalytic Hydrogenation (The "Scale-Up" Protocol)

Best for: Large batches where tin is prohibited. Major Risk: Aromatization. Pd/C is an excellent dehydrogenation catalyst.

Optimization for Indolines:

To prevent the indoline

Recommended Conditions:

-

Catalyst:

(Pearlman's Catalyst) is often cleaner than Pd/C.[1] -

Solvent: Methanol or Ethanol.

-

Base: Triethylamine (

equiv) is mandatory to scavenge the HBr formed. Acidic conditions accelerate aromatization. -

Pressure: Higher pressure (

) favors saturation; low pressure (

Troubleshooting & FAQs